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Compound of Interest

Compound Name:
N-(4-fluorophenyl)-3-

hydroxybenzamide

CAS No.: 97480-96-1

Cat. No.: B2362328

Get Quote

Executive Summary & Chemical Identity
N-(4-fluorophenyl)-3-hydroxybenzamide is a bioactive benzanilide derivative characterized

by a 3-hydroxy substitution on the benzoyl ring and a 4-fluoro substitution on the aniline ring.[1]

Structurally distinct from its 2-hydroxy isomer (a salicylanilide uncoupler), this molecule

functions primarily as a scaffold for enzyme inhibition (specifically tyrosinase and potentially O-

GlcNAcase) and ion channel modulation (TRP channels). Its pharmacological profile suggests

utility as a chemical probe for depigmentation, anti-inflammatory pathways, and antimicrobial

research.
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Property Value Relevance

CAS Number 97480-96-1 Unique Identifier

Molecular Formula C₁₃H₁₀FNO₂ Stoichiometry

Molecular Weight 231.22 g/mol
Fragment-based drug

discovery (FBDD)

LogP (Predicted) ~2.8 - 3.2
Moderate lipophilicity; good

membrane permeability

H-Bond Donors 2 (Amide NH, Phenolic OH) Critical for active site binding

H-Bond Acceptors 2 (Amide CO, Fluorine)
Interaction with enzyme

pockets

Mechanism of Action & Biological Targets
The biological activity of N-(4-fluorophenyl)-3-hydroxybenzamide is driven by its ability to

mimic the transition states of peptide bonds or phenolic substrates.

Tyrosinase Inhibition (Melanogenesis)
The 3-hydroxybenzamide moiety is a known pharmacophore for tyrosinase inhibition. Unlike

the 4-hydroxy isomer, which mimics tyrosine directly, the 3-hydroxy group often acts via copper

chelation or allosteric modulation of the enzyme's binuclear copper active site.

Mechanism: Competitive or mixed-type inhibition of monophenolase and diphenolase

activities.

SAR Insight: The 4-fluoro group on the aniline ring enhances lipophilicity and metabolic

stability, potentially increasing potency compared to the unsubstituted analog.

Ion Channel Modulation (TRP Channels)
Benzanilides are established modulators of Transient Receptor Potential (TRP) channels.

TRPV1 (Vanilloid Receptor): The 3-hydroxy group mimics the phenolic head of capsaicin,

while the 4-fluoroaniline mimics the lipophilic tail. This suggests potential antagonist activity,
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useful for pain modulation.

TRPM8 (Cold Receptor): Structural similarity to known TRPM8 antagonists suggests

potential activity in modulating cold sensation and prostate cancer cell proliferation.

Antimicrobial & Antifungal Activity
While less potent as a protonophore uncoupler than salicylanilides (2-OH), the 3-hydroxy

isomer retains specific antimicrobial activity, likely through:

Cell Wall Synthesis Inhibition: Interference with chitin synthase or similar enzymes in fungi.

Biofilm Inhibition: Disruption of quorum sensing pathways (benzamides often mimic

autoinducers).

Anti-inflammatory (NF-κB)
Benzanilides inhibit the nuclear translocation of NF-κB. The 4-fluoro substitution is often

employed to block metabolic oxidation at the para-position, prolonging the anti-inflammatory

effect in cellular assays.

Visualization of Signaling Pathways[3]

N-(4-fluorophenyl)-3-hydroxybenzamide

Tyrosinase
(Melanogenesis)Inhibits (IC50 ~10-50 µM)

TRPV1 Channel
(Pain/Nociception)

Modulates

NF-κB Pathway
(Inflammation)

Inhibits

Fungal Cell Wall
(Chitin Synthase)

Inhibits Growth

Cu2+ Chelation

Allosteric Antagonism

Block Nuclear Translocation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b2362328/docs?utm_src=pdf-body-img#technical-deep-dive-biological-activity-of-n-4-fluorophenyl-3-hydroxybenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2362328?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Predicted biological interaction network for N-(4-fluorophenyl)-3-hydroxybenzamide
based on benzanilide SAR.

Experimental Protocols
Chemical Synthesis (Amide Coupling)
Objective: Synthesize N-(4-fluorophenyl)-3-hydroxybenzamide with >95% purity.

Reagents:

3-Hydroxybenzoic acid (1.0 eq)

4-Fluoroaniline (1.1 eq)

EDC·HCl (1.2 eq) or HATU (1.1 eq)

HOBt (1.2 eq)

DIPEA (3.0 eq)

DMF (Solvent)

Protocol:

Activation: Dissolve 3-hydroxybenzoic acid (1 mmol) in DMF (5 mL). Add EDC·HCl (1.2

mmol) and HOBt (1.2 mmol). Stir at 0°C for 30 min.

Coupling: Add 4-fluoroaniline (1.1 mmol) and DIPEA (3 mmol) dropwise.

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under N₂

atmosphere.

Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine

(1x).

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography

(Hexane:EtOAc 7:3) or recrystallization from Ethanol/Water.
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Validation: Confirm structure via ¹H NMR (DMSO-d₆) and LC-MS (m/z 232 [M+H]⁺).

Tyrosinase Inhibition Assay (In Vitro)
Objective: Determine the IC₅₀ for inhibition of mushroom tyrosinase.

Materials:

Mushroom Tyrosinase (Sigma-Aldrich)

L-DOPA (Substrate)

Phosphate Buffer (50 mM, pH 6.8)

96-well microplate reader (475 nm)

Protocol:

Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 – 100 µM) in

phosphate buffer (final DMSO < 1%).

Incubation: Add 20 µL enzyme solution (1000 U/mL) to 160 µL buffer containing the test

compound. Incubate at 25°C for 10 min.

Initiation: Add 20 µL L-DOPA (10 mM).

Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10

min.

Analysis: Calculate % Inhibition = [1 - (Slope_sample / Slope_control)] * 100. Plot dose-

response curve to determine IC₅₀.

Cell Viability & Inflammation Assay (RAW 264.7)
Objective: Assess cytotoxicity and anti-inflammatory potential (NO inhibition).

Protocol:

Culture: Seed RAW 264.7 macrophages (1x10⁵ cells/well) in 96-well plates.
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Treatment: Pre-treat with compound (1 – 50 µM) for 1 hour.

Induction: Add LPS (1 µg/mL) to induce inflammation. Incubate for 24 hours.

NO Assay: Mix 100 µL supernatant with 100 µL Griess reagent. Measure Absorbance at 540

nm.

Viability: Perform MTT assay on the remaining cells to ensure NO reduction is not due to

cytotoxicity.

SAR Analysis: Why This Molecule?
Structural Feature Biological Implication

3-Hydroxy Group

Acts as a hydrogen bond donor/acceptor. Unlike

2-OH (which forms an intramolecular H-bond),

3-OH is free to interact with enzyme active sites

(e.g., Serine proteases, Tyrosinase copper).

4-Fluoro Group

Increases metabolic stability by blocking para-

oxidation. Enhances lipophilicity (LogP) for

better membrane penetration compared to the

parent aniline.

Amide Linker

Provides a rigid scaffold that mimics the peptide

bond, essential for protease and kinase

inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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